molecular formula C21H17N3O4 B11976917 4-{(E)-[2-(pyridin-4-ylcarbonyl)hydrazinylidene]methyl}phenyl 4-methoxybenzoate

4-{(E)-[2-(pyridin-4-ylcarbonyl)hydrazinylidene]methyl}phenyl 4-methoxybenzoate

Cat. No.: B11976917
M. Wt: 375.4 g/mol
InChI Key: LCHPNFSVVIVMNA-OEAKJJBVSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-ISONICOTINOYLCARBOHYDRAZONOYL)PHENYL 4-METHOXYBENZOATE typically involves the reaction of isonicotinoyl hydrazide with 4-methoxybenzoyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and by-products.

Chemical Reactions Analysis

Types of Reactions

4-(2-ISONICOTINOYLCARBOHYDRAZONOYL)PHENYL 4-METHOXYBENZOATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives .

Scientific Research Applications

4-(2-ISONICOTINOYLCARBOHYDRAZONOYL)PHENYL 4-METHOXYBENZOATE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(2-ISONICOTINOYLCARBOHYDRAZONOYL)PHENYL 4-METHOXYBENZOATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    4-(2-ISONICOTINOYLCARBOHYDRAZONOYL)PHENYL BENZOATE: Similar in structure but lacks the methoxy group.

    4-(2-ISONICOTINOYLCARBOHYDRAZONOYL)PHENYL 4-ETHOXYBENZOATE: Similar but with an ethoxy group instead of a methoxy group.

    4-(2-ISONICOTINOYLCARBOHYDRAZONOYL)PHENYL 4-BUTOXYBENZOATE: Similar but with a butoxy group.

Uniqueness

The presence of the methoxy group in 4-(2-ISONICOTINOYLCARBOHYDRAZONOYL)PHENYL 4-METHOXYBENZOATE imparts unique chemical properties, such as increased solubility in organic solvents and potential for specific interactions with biological targets .

Properties

Molecular Formula

C21H17N3O4

Molecular Weight

375.4 g/mol

IUPAC Name

[4-[(E)-(pyridine-4-carbonylhydrazinylidene)methyl]phenyl] 4-methoxybenzoate

InChI

InChI=1S/C21H17N3O4/c1-27-18-8-4-17(5-9-18)21(26)28-19-6-2-15(3-7-19)14-23-24-20(25)16-10-12-22-13-11-16/h2-14H,1H3,(H,24,25)/b23-14+

InChI Key

LCHPNFSVVIVMNA-OEAKJJBVSA-N

Isomeric SMILES

COC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)/C=N/NC(=O)C3=CC=NC=C3

Canonical SMILES

COC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C=NNC(=O)C3=CC=NC=C3

Origin of Product

United States

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